molecular formula C23H23N5O2 B357666 7-benzyl-6-imino-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 844835-79-6

7-benzyl-6-imino-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B357666
CAS No.: 844835-79-6
M. Wt: 401.5g/mol
InChI Key: HEZVFNURJRSGHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, isopropylamine, and various pyrimidine derivatives. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-imino-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOH, K2CO3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-benzyl-6-imino-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes and signaling pathways .

Properties

CAS No.

844835-79-6

Molecular Formula

C23H23N5O2

Molecular Weight

401.5g/mol

IUPAC Name

7-benzyl-6-imino-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-14(2)25-22(29)17-12-18-21(26-20-15(3)8-7-11-27(20)23(18)30)28(19(17)24)13-16-9-5-4-6-10-16/h4-12,14,24H,13H2,1-3H3,(H,25,29)

InChI Key

HEZVFNURJRSGHY-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NC(C)C

Origin of Product

United States

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